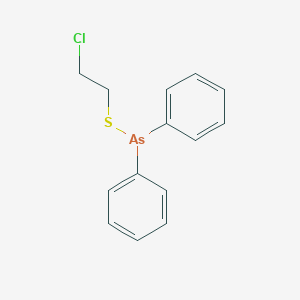
2-Chloroethylsulfanyl(diphenyl)arsane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloroethylsulfanyl(diphenyl)arsane is an organoarsenic compound with the chemical formula C14H14AsClS
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethylsulfanyl(diphenyl)arsane typically involves the reaction of diphenylarsine chloride with 2-chloroethanethiol. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:
Ph2AsCl+ClCH2CH2SH→Ph2AsSCH2CH2Cl+HCl
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes the use of large reactors, precise control of reaction conditions, and purification techniques such as distillation and recrystallization to obtain the compound in large quantities.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloroethylsulfanyl(diphenyl)arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chloroethylsulfanyl(diphenyl)arsane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Used in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloroethylsulfanyl(diphenyl)arsane involves its interaction with cellular components. The compound can bind to thiol groups in proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes and lead to cytotoxic effects. The molecular targets and pathways involved include:
Protein thiols: Binding to cysteine residues in proteins.
Enzyme inhibition: Inhibition of enzymes involved in cellular metabolism.
Comparaison Avec Des Composés Similaires
2-Chloroethylsulfanyl(diphenyl)arsane can be compared with other organoarsenic compounds such as:
Arsine (AsH3): A simple arsenic hydride with different chemical properties and applications.
Triphenylarsine (As(C6H5)3): Another organoarsenic compound with distinct reactivity and uses.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of both chloroethyl and diphenylarsine groups. This unique combination allows it to participate in a variety of chemical reactions and makes it useful in diverse applications.
Similar Compounds
- Arsine (AsH3)
- Triphenylarsine (As(C6H5)3)
- Dimethylarsine ((CH3)2AsH)
Propriétés
Formule moléculaire |
C14H14AsClS |
|---|---|
Poids moléculaire |
324.7 g/mol |
Nom IUPAC |
2-chloroethylsulfanyl(diphenyl)arsane |
InChI |
InChI=1S/C14H14AsClS/c16-11-12-17-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2 |
Clé InChI |
PEQKXFXJIYXZPS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[As](C2=CC=CC=C2)SCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


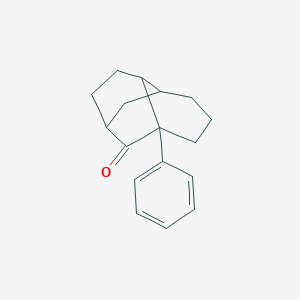
![8-Methoxy-5-{[(propan-2-yl)amino]acetyl}quinolin-2(1H)-one](/img/structure/B14497096.png)

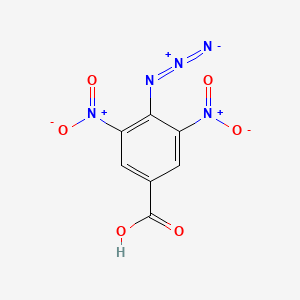
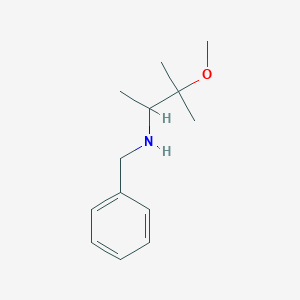


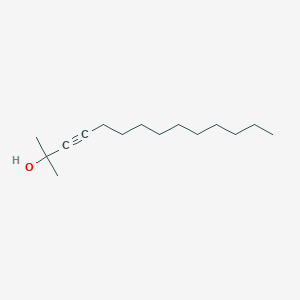
![2-[(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-7H-1-benzopyran-7-one](/img/structure/B14497126.png)
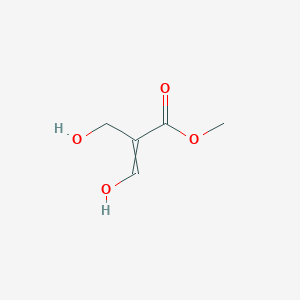
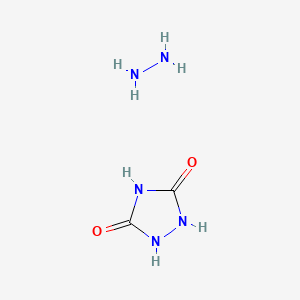

![2,3,4,6,7,12-Hexahydro-1H-indolo[2,3-a]quinolizin-5-ium perchlorate](/img/structure/B14497161.png)
![Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, diethyl ester](/img/structure/B14497177.png)
